molecular formula C17H16N2O5 B2793905 2-amino-4-(dimethoxymethyl)-4-methyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile CAS No. 186308-67-8

2-amino-4-(dimethoxymethyl)-4-methyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile

Cat. No.: B2793905
CAS No.: 186308-67-8
M. Wt: 328.324
InChI Key: KBOFHVOIGMXURS-UHFFFAOYSA-N
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Description

2-amino-4-(dimethoxymethyl)-4-methyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile: is a complex organic compound with a molecular formula of C17H16N2O5[_{{{CITATION{{{1{2-amino-4- (dimethoxymethyl)-4-methyl-5-oxo-4H,5H-pyrano [3,2-c ...](https://www.sigmaaldrich.com/US/en/product/keyorganicsbionet/key465203002?context=bbe). This compound is characterized by its unique structure, which includes multiple functional groups such as amino, cyano, and pyranochromene moieties[{{{CITATION{{{_1{2-amino-4- (dimethoxymethyl)-4-methyl-5-oxo-4H,5H-pyrano 3,2-c ...

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(dimethoxymethyl)-4-methyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile typically involves multiple steps, starting from simpler precursor molecules[_{{{CITATION{{{1{2-amino-4- (dimethoxymethyl)-4-methyl-5-oxo-4H,5H-pyrano [3,2-c ...](https://www.sigmaaldrich.com/US/en/product/keyorganicsbionet/key465203002?context=bbe). One common approach is the condensation of appropriate diketone and aldehyde derivatives under acidic or basic conditions to form the pyranochromene core[{{{CITATION{{{1{2-amino-4- (dimethoxymethyl)-4-methyl-5-oxo-4H,5H-pyrano 3,2-c ...{{{CITATION{{{_1{2-amino-4- (dimethoxymethyl)-4-methyl-5-oxo-4H,5H-pyrano 3,2-c ....

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors equipped with precise temperature and pressure controls to ensure the reproducibility and purity of the final product[_{{{CITATION{{{_1{2-amino-4- (dimethoxymethyl)-4-methyl-5-oxo-4H,5H-pyrano 3,2-c .... Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

  • Oxidation: : Conversion of the cyano group to a carboxylic acid derivative.

  • Reduction: : Reduction of the cyano group to an amine.

  • Substitution: : Replacement of the dimethoxymethyl group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in an acidic medium.

  • Reduction: : Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: : Various nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed

  • Oxidation: : 2-amino-4-(dimethoxymethyl)-4-methyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylic acid.

  • Reduction: : 2-amino-4-(dimethoxymethyl)-4-methyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-amine.

  • Substitution: : Various derivatives depending on the nucleophile used.

Scientific Research Applications

2-amino-4-(dimethoxymethyl)-4-methyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile: has several scientific research applications:

  • Chemistry: : It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular architectures.

  • Biology: : The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: : Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: : Its unique chemical properties make it useful in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 2-amino-4-(dimethoxymethyl)-4-methyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, its cyano group may interact with enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

2-amino-4-(dimethoxymethyl)-4-methyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile: is unique due to its specific structural features and functional groups[_{{{CITATION{{{_1{2-amino-4- (dimethoxymethyl)-4-methyl-5-oxo-4H,5H-pyrano 3,2-c .... Similar compounds include:

  • 2-amino-4-(dimethoxymethyl)-1H-imidazole-1-carboxylate: : This compound shares the dimethoxymethyl group but differs in the core structure.

  • 2-amino-4-dimethylamino-1,3,5-triazine: : Another compound with an amino group but a different heterocyclic core.

This compound .

Properties

IUPAC Name

2-amino-4-(dimethoxymethyl)-4-methyl-5-oxopyrano[3,2-c]chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-17(16(21-2)22-3)10(8-18)14(19)24-13-9-6-4-5-7-11(9)23-15(20)12(13)17/h4-7,16H,19H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOFHVOIGMXURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C(OC2=C1C(=O)OC3=CC=CC=C32)N)C#N)C(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501325313
Record name 2-amino-4-(dimethoxymethyl)-4-methyl-5-oxopyrano[3,2-c]chromene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666364
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

186308-67-8
Record name 2-amino-4-(dimethoxymethyl)-4-methyl-5-oxopyrano[3,2-c]chromene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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